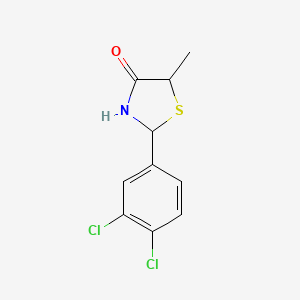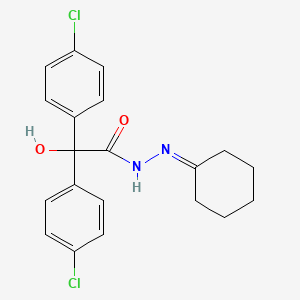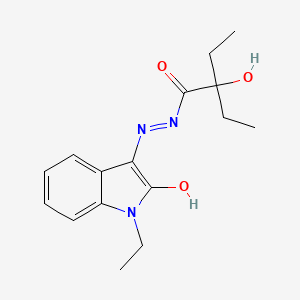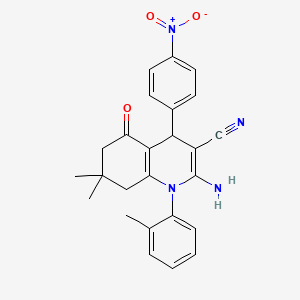
2-(3,4-Dichlorophenyl)-5-methyl-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of 3,4-dichlorophenyl isocyanate with 2-mercaptoacetamide, leading to the formation of the thiazolidinone ring . The reaction proceeds as follows:
3,4-Dichlorophenyl isocyanate+2-Mercaptoacetamide→this compound
Industrial Production: The industrial production of this compound typically involves scaled-up versions of the synthetic routes mentioned above. Optimization of reaction conditions ensures efficient and cost-effective production.
Chemical Reactions Analysis
Reactivity: 2-(3,4-Dichlorophenyl)-5-methyl-1,3-thiazolidin-4-one undergoes various chemical reactions:
Oxidation: It can be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the phenyl ring can be replaced.
- Oxidizing agents like potassium permanganate (
Oxidation: KMnO4
) can convert the thiazolidinone ring to an oxazolidinone. Reducing agents such as sodium borohydride (Reduction: NaBH4
) can reduce the carbonyl group.Substitution: Various nucleophiles (e.g., amines, thiols) can replace the chlorine atoms on the phenyl ring.
Scientific Research Applications
This compound finds applications in:
Medicine: It may exhibit biological activity, making it relevant for drug discovery.
Chemistry: Researchers use it as a building block for more complex molecules.
Industry: It can serve as a precursor for the synthesis of other compounds.
Mechanism of Action
The exact mechanism by which 2-(3,4-Dichlorophenyl)-5-methyl-1,3-thiazolidin-4-one exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended purpose.
Comparison with Similar Compounds
While there are other thiazolidinones, this compound’s unique combination of substituents (chlorine atoms and a methyl group) sets it apart. Similar compounds include 3,4-dichlorophenol and 3,4-dichlorophenyl isocyanate .
Properties
Molecular Formula |
C10H9Cl2NOS |
|---|---|
Molecular Weight |
262.15 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-5-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H9Cl2NOS/c1-5-9(14)13-10(15-5)6-2-3-7(11)8(12)4-6/h2-5,10H,1H3,(H,13,14) |
InChI Key |
JVILGLBJGZEDME-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC(S1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-[(2-methylphenyl)imino]-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11515932.png)


![N-[3-(azepan-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]-N-cyclohexylacetamide](/img/structure/B11515963.png)

![(2E,5Z)-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11515974.png)
![9H-Furo[2,3-H]chromene-2,8-dione, 4-methyl-9-(3,4,5-trimethoxybenzylidene)-](/img/structure/B11515980.png)

![N-{2-[3-hydroxy-5-(4-methoxyphenyl)-2-oxo-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide](/img/structure/B11515997.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{2-[(4-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B11516002.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B11516006.png)
![2-[(2,4,6-Trimethyl-3,5-dinitrophenyl)methylidene]propanedinitrile](/img/structure/B11516026.png)
![6'-amino-1-benzyl-3'-(propan-2-yl)-1'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11516035.png)

